molecular formula C11H22N2O2 B11753043 (S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B11753043
M. Wt: 214.30 g/mol
InChI Key: KCPRFHIWNOQCIV-ZJUUUORDSA-N
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Description

(S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. This compound features a unique structure that includes an amino group, a methoxy-substituted piperidine ring, and a methyl-butanone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry of the final product. The reaction typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction using appropriate precursors.

    Introduction of the methoxy group: This step involves the methylation of the piperidine ring using methanol and a suitable catalyst.

    Attachment of the amino group: This can be done through a nucleophilic substitution reaction.

    Formation of the butanone moiety: This step involves the addition of a butanone precursor to the intermediate compound.

Industrial Production Methods

Industrial production of (S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Pharmacology: Research focuses on its potential therapeutic effects and interactions with biological targets.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one: can be compared with other chiral amines and piperidine derivatives.

    Examples: ®-3-Methoxy-piperidine, (S)-2-Amino-3-methyl-butan-1-one.

Uniqueness

The uniqueness of (S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

(2S)-2-amino-1-[(3R)-3-methoxypiperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(7-13)15-3/h8-10H,4-7,12H2,1-3H3/t9-,10+/m1/s1

InChI Key

KCPRFHIWNOQCIV-ZJUUUORDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)OC)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)OC)N

Origin of Product

United States

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